2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
Description
2-((4-Oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a thioacetamide derivative featuring a tetrahydrothieno[3,2-d]pyrimidin-4-one core substituted with a p-tolyl group at position 3 and a phenethylacetamide moiety linked via a thioether bridge. Its structure combines a rigid bicyclic thienopyrimidine system with flexible acetamide side chains, which may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-16-7-9-18(10-8-16)26-22(28)21-19(12-14-29-21)25-23(26)30-15-20(27)24-13-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKABZABDSBPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core substituted with a p-tolyl group and a phenethylacetamide moiety. Its structural complexity suggests multiple sites for biological interaction.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Compounds containing thieno[3,2-d]pyrimidine rings have shown promise as anticancer agents. They may act through various mechanisms such as inhibiting topoisomerases and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Many derivatives of pyrimidines exhibit significant antimicrobial activity against various pathogens. The thienopyrimidine structure is known for enhancing such effects through improved binding to bacterial enzymes.
- Anti-inflammatory Effects : Some thieno[3,2-d]pyrimidine derivatives have been reported to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, thus potentially providing relief in conditions like arthritis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Similar compounds have been shown to intercalate DNA or bind to minor grooves, disrupting replication and transcription processes.
- Receptor Modulation : The phenethylacetamide moiety may interact with various receptors involved in pain and inflammation pathways.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. Results indicated that certain derivatives led to significant cell death via apoptosis pathways.
- In vitro assays demonstrated that these compounds inhibited the growth of MDA-MB-231 breast cancer cells with IC50 values ranging from 5 to 15 μM.
-
Antimicrobial Activity :
- Another investigation focused on the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains.
Data Tables
| Activity Type | Reference Compound | IC50/ MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Thieno[3,2-d]pyrimidine | 5–15 µM (MDA-MB-231) | Apoptosis induction |
| Antimicrobial | Thieno[3,2-d]pyrimidine | <50 µg/mL (various strains) | Enzyme inhibition |
| Anti-inflammatory | Thieno[3,2-d]pyrimidine | Not specified | COX inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several thioacetamide-containing heterocycles, differing primarily in substituents, core heterocycles, and biological targets. Below is a detailed comparison with key analogs:
Structural Analogues in Antimicrobial Studies
describes 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) and its derivatives (5–10). These compounds share a thioacetamide linker but replace the tetrahydrothienopyrimidine core with a dihydroquinazolinone system. Key differences include:
- Substituent effects: The p-tolyl group in the target compound vs. sulfamoylphenyl (5–10) or tolyl/ethylphenyl groups (6–10).
- Higher melting points correlate with para-substituted derivatives (e.g., compound 8: 315.5°C), suggesting stronger intermolecular interactions .
- Synthetic yields : Derivatives with electron-withdrawing groups (e.g., sulfamoylphenyl) achieve higher yields (compound 5: 87%) compared to ethylphenyl analogs (compound 9: 68%) .
Thieno[3,2-d]pyrimidine Core Variants
lists 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, which shares the thieno[3,2-d]pyrimidine core with the target compound but substitutes the phenethyl group with a 5-methyl-1,3,4-thiadiazol-2-yl moiety. This substitution likely alters:
- Bioactivity : Thiadiazole derivatives are often associated with antimicrobial or anticancer activity, suggesting divergent therapeutic applications .
Pyrimidinone-Based Derivatives
describes 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide, which differs in the pyrimidine core (thieno[2,3-d] vs. thieno[3,2-d]) and substituents (ethyl/methyl vs. tetrahydro). These variations influence:
- Ring saturation : The tetrahydro group in the target compound may enhance conformational flexibility, affecting binding to rigid enzyme active sites.
- Steric effects : Ethyl and methyl substituents in ’s compound could reduce steric hindrance compared to the p-tolyl-phenethyl combination .
Data Tables
Table 1: Structural and Physical Comparison of Selected Analogues
Table 2: Substituent Effects on Yield and Melting Point ()
| Substituent Position (N-aryl) | Yield (%) | Melting Point (°C) |
|---|---|---|
| Phenyl (5) | 87 | 269.0 |
| 2-Tolyl (6) | 80 | 251.5 |
| 4-Tolyl (8) | 91 | 315.5 |
| 2-Ethylphenyl (9) | 68 | 170.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
